N-phenyl-1H-pyrazole-3-carboxamide
Overview
Description
N-phenyl-1H-pyrazole-3-carboxamide is an organic compound belonging to the class of aromatic anilides. It is characterized by a pyrazole ring substituted with a phenyl group and a carboxamide group. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, and medicine .
Biochemical Analysis
Biochemical Properties
N-phenyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition can affect cell cycle regulation and has implications for cancer research. Additionally, this compound interacts with various other biomolecules, influencing their activity and stability.
Cellular Effects
This compound has been shown to impact various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . These effects are particularly relevant in the context of cancer research, where controlling cell growth is crucial.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. By binding to CDK2, it inhibits the enzyme’s activity, leading to cell cycle arrest . This inhibition is achieved through competitive binding at the enzyme’s active site, preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and impaired kidney function have been observed. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific tissues . For example, binding to plasma proteins can affect its distribution in the bloodstream and its ability to reach target cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its efficacy in inhibiting CDK2 activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1H-pyrazole-3-carboxamide typically involves the cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amidation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that utilize cost-effective and readily available starting materials. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-phenyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2. This interaction can inhibit the activity of the enzyme, leading to various biological effects, including cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1H-pyrazole-5-carboxamide
- N-benzyl-1H-pyrazole-3-carboxamide
- N-phenyl-1H-pyrazole-4-carboxamide
Uniqueness
N-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a different spectrum of activity and selectivity towards various molecular targets .
Properties
IUPAC Name |
N-phenyl-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(9-6-7-11-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZYZYFPPQOFKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124828-46-2 | |
Record name | N-Phenyl-1H-pyrazole-3-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124828462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB4UGM0L6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings regarding the biological activity of N-phenyl-1H-pyrazole-3-carboxamide and its metal complexes?
A1: The research primarily focused on the antifungal and genotoxicity properties of this compound (specifically, 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, referred to as L1 in the study) and its nickel(II) complex. The study found that both L1 and its nickel complex exhibited antifungal activity, but the complex showed increased genotoxicity compared to the free ligand []. This suggests that complexation with metals can significantly alter the biological profile of this class of compounds.
Q2: Were there any structural insights gained from the study regarding this compound and its metal complex?
A2: Yes, the study utilized X-ray crystallography to determine the solid-state structure of the nickel(II) complex formed with 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide []. The analysis revealed that the nickel ion coordinates with two molecules of the ligand, forming a mononuclear complex. This structural information can be valuable for understanding the coordination chemistry of this class of compounds and may guide future development of metal-based therapeutics.
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